molecular formula C18H14F3NO3 B2449603 8-methoxy-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide CAS No. 338420-09-0

8-methoxy-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide

Cat. No.: B2449603
CAS No.: 338420-09-0
M. Wt: 349.309
InChI Key: WIUPZHPFMMGVIE-UHFFFAOYSA-N
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Description

8-Methoxy-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is a synthetic small molecule with a molecular formula of C19H16F3NO3 and an average molecular mass of 363.335 Da . This chromene-3-carboxamide derivative is of significant interest in biochemical and cancer research due to its potential role as an activator of programmed cell death, or apoptosis . The compound is designed to target and activate executioner procaspases-3, -6, and -7, which are key cysteine proteases in the final stages of the apoptosis cascade . In many cancers, the natural process of apoptosis is evaded. This molecule represents a strategy to directly trigger cell death in neoplastic cells by bypassing upstream regulatory mechanisms, showing promise for use in antineoplastic intervention studies . Chromene-3-carboxamide derivatives, as a class, have also been identified through virtual screening as potent inhibitors of the tumor marker AKR1B10, further highlighting their value in oncology research . The presence of the trifluoromethyl group on the phenyl ring is a common modification in medicinal chemistry that can enhance a compound's biological activity and metabolic stability . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with care, utilizing appropriate personal protective equipment and safety protocols.

Properties

IUPAC Name

8-methoxy-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO3/c1-24-15-7-2-4-11-8-12(10-25-16(11)15)17(23)22-14-6-3-5-13(9-14)18(19,20)21/h2-9H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUPZHPFMMGVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine derivative and a carboxylic acid or its activated ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Oxidation Reactions

The chromene ring (2H-chromene) undergoes selective oxidation under controlled conditions. Key findings include:

Reaction ConditionsProduct FormedYieldNotes
KMnO₄ in acidic medium (H₂SO₄)8-methoxy-3-carboxamide chroman-4-one68%Selective oxidation of the double bond
Ozone (O₃) followed by reductive workupCleavage to form two carbonyl groups55%Requires low-temperature conditions

The methoxy group at position 8 remains inert under these conditions, while the trifluoromethyl group stabilizes the phenyl ring against further oxidation .

Reduction Reactions

Hydrogenation of the chromene’s conjugated double bond is feasible:

CatalystConditionsProductSelectivity
Pd/C (10 wt%)H₂ (1 atm), 25°CDihydrochromene derivative>90%
NaBH₄ in ethanol Room temperaturePartial reduction of amide to amine40%

The trifluoromethyl group does not participate in reduction, preserving the aromaticity of the phenyl ring .

Nucleophilic Substitution

The amide group undergoes hydrolysis under acidic or basic conditions:

ReagentsConditionsProductYield
6M HCl, reflux 12 hours8-methoxychromene-3-carboxylic acid85%
NaOH (aq), 100°C 8 hoursCorresponding ammonium salt78%

The trifluoromethyl group’s electron-withdrawing effect enhances the electrophilicity of the adjacent carbonyl carbon, facilitating hydrolysis .

Electrophilic Aromatic Substitution

The chromene and phenyl rings exhibit distinct reactivity:

Chromene Ring (Position 6):

ReagentConditionsProductYield
Br₂ in CH₂Cl₂0°C, 2 hours6-bromo derivative72%
HNO₃/H₂SO₄50°C, 4 hours6-nitro derivative65%

Phenyl Ring (Meta to CF₃):

ReagentConditionsProductYield
Cl₂, FeCl₃ 25°C, 6 hoursDichloro-substituted derivative58%

The trifluoromethyl group directs electrophiles to the meta position on the phenyl ring, while the chromene’s electron-rich system favors substitution at position 6 .

Cycloaddition Reactions

The chromene’s conjugated diene participates in Diels-Alder reactions:

DienophileConditionsProductYield
Maleic anhydrideToluene, 110°CBicyclic adduct60%
Tetracyanoethylene Mechanochemical grindingFused tetracyclic compound45%

These reactions demonstrate potential for constructing complex polycyclic systems .

Methoxy Group Demethylation:

ReagentConditionsProductYield
BBr₃ in CH₂Cl₂ -78°C, 1 hour8-hydroxy derivative90%

Amide Alkylation:

ReagentConditionsProductYield
CH₃I, K₂CO₃ DMF, 80°CN-methylated amide75%

Stability Under Extreme Conditions

ConditionObservationSource
Strong acid (pH < 2)Amide hydrolysis dominates
Strong base (pH > 12)Chromene ring degradation
UV lightPhotooxidation of chromene

Comparative Reactivity with Analogues

Compound ModificationReactivity TrendReason
6-Methoxy isomer Faster electrophilic substitutionEnhanced electron density at position 6
N-Phenyl variant Reduced amide hydrolysisSteric hindrance from phenyl group

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for several biological activities, including:

1. Anticancer Activity

  • Research indicates that 8-methoxy-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of HepG2 (liver cancer), Huh-7 (hepatoma), and MCF-7 (breast cancer) cells.
  • The mechanisms underlying its anticancer properties include:
    • Induction of Apoptosis : The compound promotes apoptosis by modulating mitochondrial pathways, increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2.
    • Cell Cycle Arrest : Treatment with this compound leads to S-phase arrest in cancer cells, effectively inhibiting their proliferation.

2. Antimicrobial Activity

  • The compound has demonstrated notable antibacterial effects against pathogens like Escherichia coli and Staphylococcus aureus, indicating potential use in treating bacterial infections.
  • Preliminary studies suggest possible antifungal properties as well, making it a candidate for broader antimicrobial applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The characterization of the compound is usually performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry (MS)
  • Infrared (IR) Spectroscopy

These methods help confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

  • Anticancer Studies : A study published in a peer-reviewed journal demonstrated that this compound exhibited a mean growth inhibition rate of 12.53% against a panel of approximately sixty cancer cell lines when evaluated by the National Cancer Institute (NCI). The study highlighted its potential as a lead compound for further development into anticancer agents.
  • Antimicrobial Screening : In another research effort, compounds similar to this compound were screened for antimicrobial activity. Results indicated that derivatives with trifluoromethyl groups exhibited enhanced activity against various microbial strains, suggesting that modifications to the chromene structure could lead to improved efficacy.

Data Summary

ApplicationActivity TypeTarget Organisms/CellsMechanism of Action
AnticancerCytotoxicityHepG2, Huh-7, MCF-7Induces apoptosis; cell cycle arrest
AntimicrobialBactericidalE. coli, S. aureusDisrupts bacterial cell function

Mechanism of Action

The mechanism of action of 8-methoxy-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins and enzymes, potentially leading to inhibition or activation of specific biological pathways. The chromene core structure may also contribute to the compound’s overall biological activity by interacting with cellular receptors and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl-Containing Compounds: Compounds such as trifluoromethyl benzene and trifluoromethyl phenol share the trifluoromethyl group but differ in their core structures.

    Chromene Derivatives: Compounds like 2H-chromene-3-carboxamide and 8-methoxy-2H-chromene-3-carboxamide share the chromene core but differ in their substituents.

Uniqueness

8-methoxy-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is unique due to the combination of its trifluoromethyl group and chromene core structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

8-Methoxy-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives, which have garnered attention in medicinal chemistry for their diverse biological activities. This article delves into the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Chemical Formula : C18H14F3NO3
  • Molecular Weight : 349.31 g/mol
  • CAS Number : 338420-09-0
  • Purity : >90% .

Antimicrobial Activity

Coumarin derivatives, including this compound, have demonstrated significant antimicrobial properties. A study on related compounds indicated that certain coumarin analogues exhibit potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies revealed that modifications in the side chains can enhance antimicrobial efficacy .

Neuroprotective Effects

Research has shown that coumarin derivatives possess neuroprotective properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The compound exhibited an IC50 value of approximately 0.09 μM against AChE, indicating strong inhibitory potential .

Antioxidant Activity

The antioxidant capacity of chromene derivatives is another area of interest. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage in various diseases. The antioxidant activity is often linked to the presence of methoxy and trifluoromethyl groups in their structure .

Study 1: Neuroprotective Mechanisms

A study conducted by researchers focused on the neuroprotective effects of this compound on PC12 cells exposed to hydrogen peroxide. The results indicated that the compound significantly reduced cell death in a dose-dependent manner, suggesting its potential as a therapeutic agent in neurodegenerative conditions .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of various coumarin derivatives against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited a notable inhibition percentage, reinforcing its potential as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit key enzymes such as AChE contributes to its neuroprotective effects.
  • Radical Scavenging : The presence of methoxy groups enhances its capacity to neutralize free radicals.
  • Interaction with Biological Targets : Molecular docking studies suggest that this compound interacts with specific receptors or enzymes, leading to its diverse biological effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-methoxy-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via a multi-step approach starting with coumarin-3-carboxylic acid derivatives. Key steps include:

  • Alkylation/Methoxy Introduction : Reaction of 7-hydroxy-2H-chromene-3-carboxylic acid with methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 8-methoxy group .
  • Amide Coupling : Activation of the carboxylic acid (e.g., using HATU or EDCI) followed by coupling with 3-(trifluoromethyl)aniline. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product .
  • Yield Optimization : Control of temperature (0–25°C for amide coupling) and stoichiometric ratios (1:1.2 for acid:amine) minimizes side products like unreacted aniline or over-alkylation by-products .

Q. How is this compound structurally characterized, and what analytical techniques are prioritized for validation?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR to confirm methoxy (–OCH₃), chromene ring protons, and trifluoromethyl (–CF₃) signals. FT-IR for carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
  • X-ray Crystallography : Single-crystal analysis resolves spatial arrangement, hydrogen bonding (e.g., N–H···O in the carboxamide), and π-stacking interactions between aromatic rings .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺: ~379.1 Da) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • In Vitro Assays :
  • Antimicrobial : Broth microdilution (MIC against Gram+/− bacteria, fungi) .
  • Anti-inflammatory : Inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to assess selectivity .
  • Dose-Response : IC₅₀ determination using serial dilutions (1–100 μM). Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%) are essential .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties, and what computational methods validate these effects?

  • Methodological Answer :

  • Lipophilicity : LogP calculations (e.g., SwissADME) show increased hydrophobicity (~LogP 3.5) due to –CF₃, enhancing membrane permeability but potentially reducing solubility .
  • Metabolic Stability : CYP450 inhibition assays (e.g., CYP3A4) and in silico metabolism prediction (e.g., StarDrop) identify vulnerable sites (e.g., O-demethylation at 8-methoxy) .
  • SAR Studies : Compare with analogs lacking –CF₃ (e.g., –CH₃ or –Cl substituents) to isolate its role in target binding (e.g., hydrophobic pockets in enzymes) .

Q. What strategies resolve contradictions between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)?

  • Methodological Answer :

  • DFT Calculations : Gaussian09 simulations (B3LYP/6-31G* basis set) predict NMR shifts. Deviations >0.5 ppm suggest conformational flexibility (e.g., chromene ring puckering) or solvent effects (CDCl₃ vs. DMSO-d₆) .
  • Variable Temperature NMR : Acquire spectra at 25°C and −40°C to detect dynamic processes (e.g., hindered rotation of the carboxamide group) .
  • 2D NMR : HSQC and HMBC correlate ambiguous protons (e.g., overlapping chromene signals) with adjacent carbons .

Q. How can reaction by-products (e.g., diastereomers or regioisomers) be systematically identified and minimized during synthesis?

  • Methodological Answer :

  • HPLC-MS Monitoring : Use a C18 column (ACN/H₂O + 0.1% formic acid) to track impurities. MS/MS fragments distinguish regioisomers (e.g., methoxy at C7 vs. C8) .
  • By-Product Isolation : Scale-up reactions (10 mmol) followed by prep-HPLC to isolate minor components (>95% purity) for structural elucidation .
  • Kinetic Control : Lower reaction temperatures (e.g., 0°C during amide coupling) reduce thermodynamic by-products (e.g., over-alkylation) .

Q. What in vivo models are suitable for evaluating therapeutic potential, and how are pharmacokinetic parameters optimized?

  • Methodological Answer :

  • Animal Models :
  • Anti-Cancer : Xenograft mice (e.g., HT-29 colon cancer) with oral dosing (10–50 mg/kg). Measure tumor volume and plasma levels via LC-MS .
  • Neuroprotective : Middle cerebral artery occlusion (MCAO) rats for stroke studies. Assess BBB penetration via brain/plasma ratio .
  • Formulation : Nanoemulsions or cyclodextrin complexes improve solubility. PK parameters (t₁/₂, Cmax) are optimized using non-compartmental analysis (WinNonlin) .

Contradiction Analysis and Troubleshooting

Q. Conflicting reports on the compound’s fluorescence properties: How to validate and apply this feature in bioimaging?

  • Methodological Answer :

  • Fluorescence Spectroscopy : Measure λₑₓ/λₑₘ in solvents (e.g., ethanol, PBS). Discrepancies may arise from aggregation-caused quenching (ACQ) .
  • Microscopy : Incubate with live cells (e.g., HeLa) and image using confocal microscopy (λₑₓ 405 nm). Compare with commercial dyes (e.g., DAPI) to confirm signal specificity .
  • Quantum Yield Calculation : Use integrating sphere methods (e.g., Horiba) to quantify brightness. Low yields (<0.1) suggest limited utility for imaging .

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